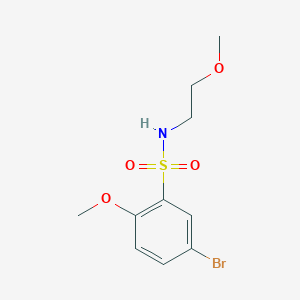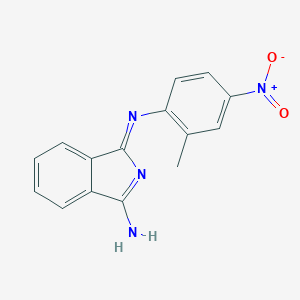
5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the binding of the compound to the active site of the enzyme or protein being targeted. This binding results in the inhibition of the enzyme's activity, which can have a wide range of effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide depend on the specific enzyme or protein being targeted. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an impact on the body's acid-base balance. Inhibition of cholinesterases can lead to an increase in the concentration of acetylcholine, which can have effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to selectively target certain pathways or processes in the body. However, one limitation of this compound is that its effects can be dependent on the specific conditions of the experiment, such as pH and temperature.
Orientations Futures
There are several future directions for the use of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One area of interest is the development of more specific inhibitors for certain enzymes and proteins. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body.
In conclusion, 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a valuable tool in scientific research due to its specificity for certain enzymes and proteins. Its mechanism of action involves the inhibition of these targets, which can have a wide range of effects on the body. While there are limitations to its use, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is widely used in scientific research as a tool to study the activity of certain enzymes and proteins. It is commonly used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to exhibit inhibitory activity against other enzymes such as cholinesterases, ureases, and tyrosinases.
Propriétés
Nom du produit |
5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C10H14BrNO4S |
Poids moléculaire |
324.19 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
HVFBZYNZXBZVJC-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
SMILES canonique |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)

![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)
![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)
